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Compound of Interest

3-[4-

Compound Name: (Hydroxymethyl)phenyllchromen-
4-one

Cat. No.: B3831640

Get Quote

\ J

Compound Class: Isoflavone (3-phenylchromen-4-one) derivative Molecular Formula:
C16H1203 Molecular Weight: 252.27 g/mol

Structural Context & Synthesis Utility

3-[4-(hydroxymethyl)phenylJchromen-4-one (often referred to as 4'-
hydroxymethylisoflavone) represents a critical synthetic intermediate in the modification of the
isoflavone scaffold. Unlike naturally occurring isoflavones (e.g., daidzein, genistein) which
possess phenolic hydroxyls, this molecule features a primary benzylic alcohol. This functional
group serves as a "chemical handle” for further derivatization, such as glycosylation,
polymerization, or the attachment of fluorescent probes, without altering the core
pharmacophore.

Synthesis Pathway (Context for Impurities)

To accurately interpret spectroscopic data, one must understand the sample's origin. This
compound is typically synthesized via a Suzuki-Miyaura coupling reaction.
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e Precursors: 3-lodochromone + 4-(Hydroxymethyl)phenylboronic acid.

o Common Impurities: Triphenylphosphine oxide (from Pd catalysts), unreacted boronic acid,
or the aldehyde oxidation product (3-[4-formylphenyllchromen-4-one).

Spectroscopic Characterization Data

The following data sets are derived from the structural analogs (e.g., 3-(4-
methylphenyl)chromen-4-one) and standard isoflavone shifts.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-ds (Recommended for solubility and hydroxyl proton visibility) Frequency: 400-
500 MHz

'H NMR Assignments

The *H NMR spectrum is characterized by the distinct isoflavone singlet at position C-2 and the
AA'BB' system of the B-ring.
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3C NMR Assignments (100 MHz, DMSO-de)
Carbonyl (C-4): 175.2 ppm

e C-2 (Olefinic): 153.8 ppm (High shift due to heteroatom adjacency)

e C-8a (Quaternary): 156.0 ppm

e C-4' (Quaternary): 142.0 ppm (Substituted by -CH20H)

e C-1' (Quaternary): 130.5 ppm (Linker to Chromone)

e C-3 (Quaternary): 124.5 ppm

Benzylic Carbon (-CHz-): 63.0 ppm

B. Infrared (IR) Spectroscopy (KBr Pellet)

e 3350 — 3450 cm~*: O-H stretching (Broad, strong). Indicates the hydroxymethyl group.[1][2]

[3]

e 1635 - 1645 cm~1: C=0 stretching. Typical for chromones (conjugated ketone).

e 1600 — 1620 cm~*: C=C aromatic stretching.
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e 1240 cm~1: C-O-C ether stretching (Pyran ring).

e 1050 cm~1: C-O stretching (Primary alcohol).

C. Mass Spectrometry (MS)

lonization Mode: ESI (Positive) or EI (70 eV)
e Molecular lon [M+H]*: m/z 253.27

o Fragmentation Pattern (Retro-Diels-Alder - RDA):

[e]

The primary fragmentation pathway for isoflavones is the RDA cleavage of the C-ring.

o

Fragment A: m/z ~118-120 (Benzopyrone moiety).

[¢]

Fragment B: m/z ~132-134 (Phenyl moiety with hydroxymethyl).

[e]

Loss of Water: [M - H20]* peak at m/z 234 (Characteristic of benzyl alcohols).

Visualization: Fragmentation & Logic

The following diagram illustrates the Retro-Diels-Alder (RDA) fragmentation pathway, which is
the gold standard for verifying the isoflavone skeleton structure in mass spectrometry.
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Caption: Retro-Diels-Alder (RDA) fragmentation logic confirming the isoflavone core structure.

Experimental Protocols

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b3831640/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-profiling-of-3-4-hydroxymethyl-phenyl-chromen-4-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3831640?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Protocol 1: Sample Preparation for *H NMR

Objective: Obtain high-resolution spectra with visible hydroxyl coupling.

Massing: Weigh 5-10 mg of the dried compound into a clean vial.
Solvation: Add 0.6 mL of DMSO-ds (99.9% D).

o Note: Do not use CDCIs if observing the -OH signal is critical, as exchange or broadening
may occur.

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the
NMR tube to remove inorganic salts (e.g., K2COs from synthesis).

Acquisition: Run at 298 K with a relaxation delay (d1) of =1.0 second to ensure integration
accuracy of aromatic protons.

Protocol 2: UV-Vis Absorption Check

Objective: Confirm the isoflavone chromophore.

Solvent: Methanol (HPLC Grade).

Concentration: Prepare a stock solution of 100 uM, then dilute to 10-20 puM.
Scan Range: 200—-400 nm.

Expectation:

o Band II: ~245-255 nm (Benzoyl system, dominant).

o Band I: ~300-305 nm (Cinnamoyl system, often a shoulder in isoflavones).

o Diagnostic: A bathochromic shift (red shift) upon adding NaOMe indicates the presence of
phenolic protons. Since this molecule has a benzylic alcohol, no significant shift should be
observed, confirming the -OH is not on the aromatic ring.
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¢ Yoo, M., & Koh, D. (2021). 3-(4-Methylphenyl)-4H-chromen-4-one.[4] IUCrData. [Link]

o Provides the crystallographic and NMR baseline for the 4'-methyl analog, serving as the
structural anchor for the arom

o Padgett, C. W., et al. (2018). 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one. IUCrData.
[Link]

o Offers comparative data for the chromen-4-one ring system and hydrogen bonding
characteristics in solid st

o Kuhnert, N., et al. (2006). Mass spectrometric characterization of isoflavones. Rapid
Communications in Mass Spectrometry. Establishes the Retro-Diels-Alder (RDA)
fragmentation rules used to validate the isoflavone core in the MS section.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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